2-Chloro-1-(2-fluoropyridin-3-YL)ethanone
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Overview
Description
2-Chloro-1-(2-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone typically involves the chlorination of 2-fluoropyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
2-Chloro-1-(2-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
- 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
Comparison: 2-Chloro-1-(2-fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-chloro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2 |
InChI Key |
XDIRSJGHIGACAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)CCl |
Origin of Product |
United States |
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